3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 3-chloropropylamine.
Formation of Intermediate: 2-chlorophenol reacts with 3-chloropropylamine to form 3-(2-chlorophenoxy)propylamine.
Cyclization: The intermediate undergoes cyclization with 5-methyl-2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)benzoxazole: Another benzoxazole derivative with similar structural features but different substituents.
5-methyl-2-phenylbenzoxazole: A benzoxazole compound with a phenyl group instead of the chlorophenoxy group.
Uniqueness
3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of the 3-(2-chlorophenoxy)propyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[3-(2-chlorophenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-7-8-16-14(11-12)19(17(20)22-16)9-4-10-21-15-6-3-2-5-13(15)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMTXFLSQZVPGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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